Ac-Tyr-Nhnh2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

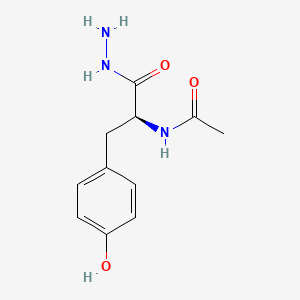

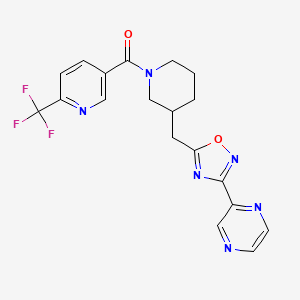

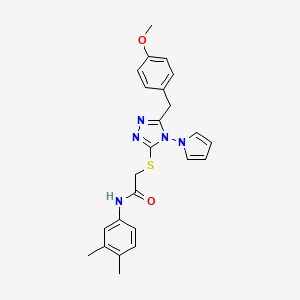

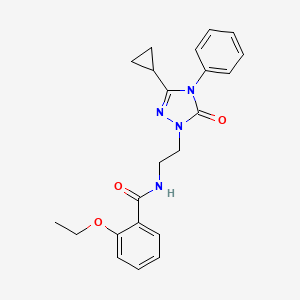

Ac-Tyr-Nhnh2, also known as N-Acetyl-L-tyrosine hydrazide or Acetyl-L-tyrosine amide, is a chemical compound with the molecular formula C11H15N3O3 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Ac-Tyr-Nhnh2 is represented by the formula C11H15N3O3 . It has a molecular weight of 237.26 . The exact structure can be found in various chemical databases .Applications De Recherche Scientifique

Antioxidant Activity and Electron-Donating Capacity

Ac-Tyr-Nhnh2, being a Tyr-containing dipeptide, has been studied for its antioxidant activities . The ultraviolet (UV) absorption characteristics of Tyr-containing dipeptides were investigated, and their antioxidant activities were evaluated and compared using reducing power assay, cyclic voltammetry, and 2,2’-azobis (2-amidinopropane)dihydrochloride (AAPH)-induced liposomal oxidation system . The results showed that the amino acid composition and sequence of these dipeptides had a significant influence on their UV absorption characteristics, electron-donating capacity, and lipid oxidation inhibitory effect .

Hydrolysis and Transpeptidation

Ac-Tyr-Nhnh2 can be used as a substrate for studying the action of enzymes like pepsin . A series of Gly-Tyr-Tyr (n=1, 2, and 3) were synthesized, and the mode of action of pepsin on these substrates was studied . Analyses of products were made by applying a new assay method using an amino acid analyzer and by means of paper chromatography . The analyses of the incubation mixture of Gly-Tyr-Tyr (n=1-3) proved that in addition to the hydrolysis at a peptide bond of Tyr-Tyr sequence, the substrates are subjected to a transpeptidation reaction .

Safety and Hazards

According to the safety data sheet, Ac-Tyr-Nhnh2 should be used only for research and development and not for medicinal or household use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Mécanisme D'action

Target of Action

Ac-Tyr-Nhnh2, also known as N-acetyl-L-tyrosine hydrazide , is a synthetic peptide that has been studied for its interaction with various enzymes. The primary target of Ac-Tyr-Nhnh2 is the enzyme pepsin . Pepsin is a protease that breaks down proteins into smaller peptides in the stomach, playing a crucial role in the digestive process.

Mode of Action

Ac-Tyr-Nhnh2 interacts with pepsin through a process of hydrolysis and transpeptidation . Hydrolysis involves the breaking of a bond in a molecule using water, while transpeptidation is a chemical reaction that results in the transfer of an amino acid residue from one peptide to another. The mode of action of pepsin on Ac-Tyr-Nhnh2 has been studied, revealing that in addition to hydrolysis at a peptide bond, the substrates are subjected to a transpeptidation reaction .

Biochemical Pathways

The biochemical pathways affected by Ac-Tyr-Nhnh2 involve the synthesis of tyrosine, an aromatic amino acid. Tyrosine can be synthesized via two alternative routes by a key regulatory TyrA family enzyme, prephenate or arogenate dehydrogenase . The molecular foundation underlying the evolution of the alternative Tyr pathway is currently unknown .

Pharmacokinetics

A study has calculated the coefficients of the permeation of ac-tyr-nhnh2 through a lipid bilayer, which is a crucial aspect of its bioavailability .

Result of Action

Given its interaction with pepsin, it can be inferred that ac-tyr-nhnh2 may influence protein digestion and the synthesis of tyrosine .

Action Environment

The action, efficacy, and stability of Ac-Tyr-Nhnh2 can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of pepsin, and thus the interaction between pepsin and Ac-Tyr-Nhnh2 . Furthermore, the permeation of Ac-Tyr-Nhnh2 through a lipid bilayer can be influenced by factors such as temperature and the presence of other molecules .

Propriétés

IUPAC Name |

N-[(2S)-1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-7(15)13-10(11(17)14-12)6-8-2-4-9(16)5-3-8/h2-5,10,16H,6,12H2,1H3,(H,13,15)(H,14,17)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZZRSWETKBGET-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Tyr-Nhnh2 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2751723.png)

![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751736.png)